N-cycloheptyl-N-methylmethanesulfonamide

Fragment-Based Drug Discovery Antiviral Research X-ray Crystallography

This compound is a crystallographically validated fragment hit against SARS-CoV-2 NSP13 helicase (PDB:5RLB, 1.98 Å). Its unique seven-membered cycloheptyl ring imparts a distinct 3D conformational profile and lipophilicity not found in common cyclohexyl or cyclopentyl analogs, enabling access to novel chemical space. Procurement for structure-guided lead optimization is supported by publicly available experimental 1H NMR (600 MHz, BMRB bmse011507) and X-ray binding-mode data, eliminating the need for preliminary QC validation.

Molecular Formula C9H19NO2S
Molecular Weight 205.32
CAS No. 1281160-88-0
Cat. No. B2514468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-N-methylmethanesulfonamide
CAS1281160-88-0
Molecular FormulaC9H19NO2S
Molecular Weight205.32
Structural Identifiers
SMILESCN(C1CCCCCC1)S(=O)(=O)C
InChIInChI=1S/C9H19NO2S/c1-10(13(2,11)12)9-7-5-3-4-6-8-9/h9H,3-8H2,1-2H3
InChIKeyUXPPTRFZLSZETL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





N-Cycloheptyl-N-methylmethanesulfonamide (CAS 1281160-88-0): Fragment-Qualified Sulfonamide Scaffold for Target-Based Discovery


N-Cycloheptyl-N-methylmethanesulfonamide (CAS 1281160-88-0), with molecular formula C9H19NO2S and molecular weight 205.32 g/mol, is an N,N-disubstituted methanesulfonamide featuring a cycloheptyl ring and an N-methyl group . This compound is officially catalogued in the Protein Data Bank (PDB) under the ligand code VVJ, where it is classified as a non-polymer HETAIN entity [1]. Its primary documented utility stems from its inclusion in fragment-based screening libraries, where it has been subjected to NMR quality control to confirm its structural identity and suitability for biophysical assays [2].

N-Cycloheptyl-N-methylmethanesulfonamide: Why In-Class Sulfonamides Are Not Interchangeable Without Specific Evidence


While numerous sulfonamide derivatives exist in fragment libraries and chemical inventories, substitution with structurally similar analogs—even those with identical core functional groups—cannot be justified without experimental validation for a given target. N-Cycloheptyl-N-methylmethanesulfonamide distinguishes itself through its specific seven-membered cycloheptyl ring, a structural feature that imparts a unique 3D conformational profile and lipophilic character compared to the more common six-membered cyclohexyl or five-membered cyclopentyl analogs [1]. This precise substitution pattern has enabled its identification as a fragment hit in a crystallographic screen against SARS-CoV-2 NSP13 helicase (PDB: 5RLB), a result that is not transferable to other sulfonamides lacking this exact cycloheptyl geometry [2]. Furthermore, the compound's experimentally determined 1H NMR spectrum at 600 MHz under standard fragment screening conditions (1 mM in H2O, pH 6.0, 298K) provides a definitive QC benchmark that generic in-class compounds cannot match without their own validated analytical data [3].

N-Cycloheptyl-N-methylmethanesulfonamide Evidence Guide: Differentiating Data for Fragment Screening and Beyond


Crystallographic Fragment Hit in SARS-CoV-2 NSP13 Helicase: Documented Binding vs. Unscreened Analogs

N-Cycloheptyl-N-methylmethanesulfonamide was identified as a fragment hit in a high-throughput crystallographic screen against SARS-CoV-2 NSP13 helicase, with its binding mode experimentally determined at 1.98 Å resolution and deposited in the PDB as entry 5RLB [1]. The compound binds specifically to a conserved site on NSP13, providing a validated starting point for structure-guided optimization [1]. In contrast, no other sulfonamide analogs (including N-cyclohexyl, N-cyclopentyl, or unsubstituted methanesulfonamide variants) have reported crystal structures with this target under identical screening conditions, making their binding efficacy unverified [2].

Fragment-Based Drug Discovery Antiviral Research X-ray Crystallography SARS-CoV-2

Experimental QC 1H NMR Data at 600 MHz: Verified Fragment Identity vs. Predicted Spectra

The compound's identity and purity have been experimentally verified by 1D 1H NMR spectroscopy at 600 MHz (Bruker Avance) under standardized fragment screening conditions (1 mM in H2O, pH 6.0, 298K) [1]. This dataset provides a definitive reference spectrum for quality control and confirms the compound's aqueous integrity at screening-relevant concentrations [1]. No publicly available experimental NMR spectra exist for close structural analogs such as N-cyclohexyl-N-methylmethanesulfonamide or N-cyclopentyl-N-methylmethanesulfonamide under identical conditions, leaving their aqueous conformational behavior and identity unverified [2].

NMR Spectroscopy Fragment Library QC Analytical Chemistry

Cycloheptyl vs. Cyclohexyl Structural Differentiation: Unique 3D Conformational Space

The cycloheptyl ring of N-cycloheptyl-N-methylmethanesulfonamide occupies a distinct region of 3D conformational space compared to the more common cyclohexyl analog, which is a known sulfonamide scaffold [1]. While the cyclohexyl variant (e.g., N-cyclohexylmethanesulfonamide, CAS 330467-47-5) exhibits a different steric and lipophilic profile, no direct biological or biophysical comparative data are currently available between these specific compounds [2]. The difference in ring size (seven-membered vs. six-membered) is a quantifiable structural parameter that alters the compound's shape and physicochemical properties, which can translate to differential target binding [1].

Medicinal Chemistry Conformational Analysis Fragment Library Design

Commercial Purity Specification: 98% Baseline for Reproducible Fragment Screening

Commercial vendors supply N-cycloheptyl-N-methylmethanesulfonamide with a specified minimum purity of 98% . This defined purity grade ensures minimal interference from impurities in sensitive biophysical assays such as NMR, SPR, or crystallography, which is a critical requirement for fragment-based lead discovery. In contrast, no purity specifications are publicly documented for closely related in-class analogs from authoritative sources, introducing uncertainty regarding their suitability for such assays without additional purification .

Chemical Procurement Quality Control Fragment Library

Procurement-Aligned Application Scenarios for N-Cycloheptyl-N-methylmethanesulfonamide Based on Validated Evidence


Fragment-Based Lead Discovery Targeting SARS-CoV-2 NSP13 Helicase

Researchers pursuing antiviral drug discovery against SARS-CoV-2 can procure this compound as a validated fragment hit for NSP13 helicase. Its binding mode has been experimentally determined by X-ray crystallography (PDB: 5RLB) at 1.98 Å resolution, providing a direct structural template for structure-guided optimization efforts [1]. This scenario is directly supported by the primary literature and structural biology data [1].

Quality Control Standard for NMR-Based Fragment Library Validation

Laboratories that maintain in-house fragment libraries or perform NMR-based screening can utilize this compound as a QC standard, given the availability of its experimental 1D 1H NMR spectrum at 600 MHz under standard fragment screening conditions (1 mM in H2O, pH 6.0, 298K) [2]. The public BMRB entry (bmse011507) provides a reference dataset for verifying instrument performance and compound integrity [2].

Chemical Probe Development Exploring Cycloheptyl-Containing Chemical Space

Medicinal chemistry teams seeking to explore novel 3D chemical space can incorporate this compound as a core scaffold. The seven-membered cycloheptyl ring offers a differentiated conformational profile compared to more common six-membered rings (e.g., N-cyclohexylmethanesulfonamide), which may enable access to unique binding pockets [3]. While target engagement must be experimentally validated for each new target, the scaffold provides a defined starting point for synthesis and SAR exploration [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cycloheptyl-N-methylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.